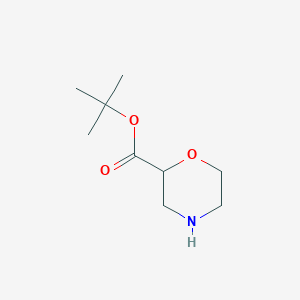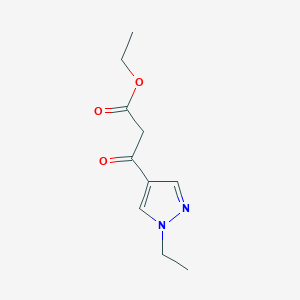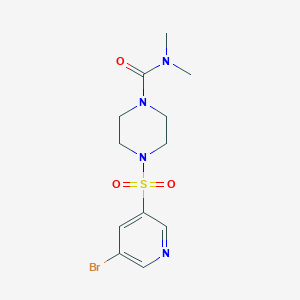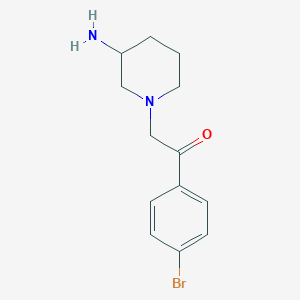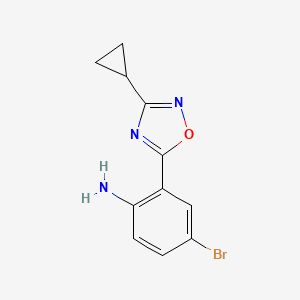![molecular formula C12H12BrN3O2S B1527437 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide CAS No. 1461604-45-4](/img/structure/B1527437.png)
6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide
Descripción general
Descripción
6-Amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide (6-A-N-BMPPS) is an aromatic sulfonamide compound that is used in a variety of scientific research applications. 6-A-N-BMPPS is a small molecule that acts as an inhibitor of tyrosine kinase enzymes. Its ability to selectively inhibit these enzymes makes it useful in the study of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1. Synthesis and Antimicrobial Activity
A study by El‐Emary, Al-muaikel, and Moustafa (2002) focuses on the synthesis of new heterocyclic compounds based on pyrazole, including sulfonamide derivatives. These compounds demonstrated antimicrobial activity, indicating potential applications in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
2. Antibacterial and Surface Activity
The research by El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, including sulfonamides, displaying significant antibacterial activity. This implies potential use in medical applications as antibacterial agents (El-Sayed, 2006).
3. Development of Sulfonamide Antibiotics Assay
Adrián et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples, using antibodies against sulfonamide antibiotics. This study indicates the role of sulfonamide compounds in developing sensitive assays for detecting antibiotic residues in food products (Adrián et al., 2009).
4. Synthesis of Metal Complexes
Sousa et al. (2001) described the structural characterization of metal complexes containing sulfonamide compounds. This research implies potential applications in the field of coordination chemistry and materials science (Sousa et al., 2001).
5. Application in Enantioselective Synthesis
The study by Zhou, Chen, Tan, and Yeung (2011) on enantioselective bromoaminocyclization using amino-thiocarbamate catalysts indicates the utility of sulfonamides in synthesizing enantioenriched compounds, potentially useful in the pharmaceutical industry (Zhou, Chen, Tan, & Yeung, 2011).
6. Synthesis of Antiproliferative Agents
Research by Awad et al. (2015) focused on synthesizing new pyrimidine derivatives with sulfonamide groups, showing antiproliferative activity against cancer cell lines. This indicates potential applications in cancer research and drug development (Awad et al., 2015).
Propiedades
IUPAC Name |
6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-10-3-1-2-9(6-10)7-16-19(17,18)11-4-5-12(14)15-8-11/h1-6,8,16H,7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNGEUXNXSHWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




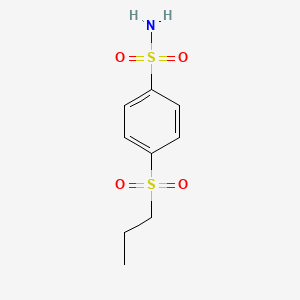
![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)
![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)
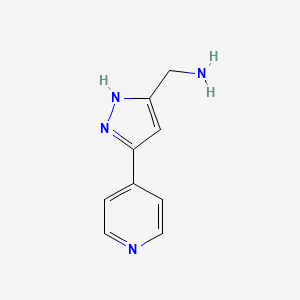

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)
